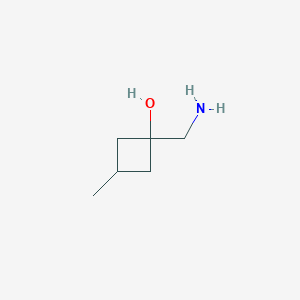
1-(Aminomethyl)-3-methyl-cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure featuring a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of a cyclobutane derivative with an aminomethylating agent can yield the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of 1-(aminomethyl)-3-methylcyclobutan-1-ol may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the yield and purity of the compound. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(Aminomethyl)-3-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(aminomethyl)-3-methylcyclobutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Aminomethyl)cyclobutan-1-ol: Lacks the methyl group on the cyclobutane ring.
3-Methylcyclobutan-1-ol: Lacks the aminomethyl group.
Cyclobutanol: Lacks both the aminomethyl and methyl groups.
Uniqueness
1-(Aminomethyl)-3-methylcyclobutan-1-ol is unique due to the presence of both the aminomethyl and methyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-(aminomethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8,3-5)4-7/h5,8H,2-4,7H2,1H3 |
Clave InChI |
ORXFVAJBTPOWIO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















